

Crystal Structure Analysis of 5-Methyl-2-phenyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-phenyl-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **5-Methyl-2-phenyl-1H-indole**, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document synthesizes known data regarding its synthesis, physicochemical properties, and biological relevance. Furthermore, based on the crystallographic analysis of closely related indole derivatives, a detailed projection of its likely crystal structure, molecular geometry, and intermolecular interactions is presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this indole scaffold in drug discovery and materials science.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.^{[1][2]} The derivative, **5-Methyl-2-phenyl-1H-indole**, has garnered attention for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][3][4]} Understanding the three-dimensional structure and packing of this molecule in the solid state is crucial for elucidating structure-activity relationships (SAR), optimizing its pharmacological profile, and developing novel crystalline forms with desired physicochemical properties.

This guide outlines the prevalent synthetic route to **5-Methyl-2-phenyl-1H-indole**, summarizes its known physicochemical data, and explores its potential biological significance. The core of this document is a detailed, predictive analysis of its crystal structure, drawing upon established principles of intermolecular interactions observed in analogous indole-containing crystals.

Synthesis and Physicochemical Properties

The most common and efficient method for the synthesis of **5-Methyl-2-phenyl-1H-indole** is the Fischer indole synthesis.^{[5][6][7]} This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed *in situ* from the reaction of p-tolylhydrazine and acetophenone.^{[5][6]}

Table 1: Physicochemical Properties of **5-Methyl-2-phenyl-1H-indole**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₃ N	[8]
Molecular Weight	207.27 g/mol	[8]
Melting Point	214-215 °C	[8]
Appearance	Off-white to light yellow solid	[8]
CAS Number	13228-36-9	[8]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of 5-Methyl-2-phenyl-1H-indole

This protocol is a generalized procedure based on established methods.^{[5][7]}

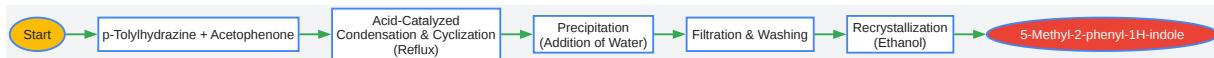
Materials:

- p-Tolylhydrazine hydrochloride
- Acetophenone

- Glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid)
- Ethanol (for recrystallization)

Procedure:

- A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and acetophenone (1-1.2 equivalents) is suspended in a suitable solvent like glacial acetic acid.
- The reaction mixture is heated to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
- The crude product is collected by filtration, washed with water, and dried.
- Purification is achieved by recrystallization from a suitable solvent system, such as ethanol, to yield **5-Methyl-2-phenyl-1H-indole** as a crystalline solid.



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Figure 1: Generalized workflow for the Fischer indole synthesis.

Predicted Crystal Structure and Intermolecular Interactions

While a specific crystallographic study for **5-Methyl-2-phenyl-1H-indole** is not available, an analysis of related indole derivatives allows for a robust prediction of its solid-state structure.

Molecular Geometry

The **5-Methyl-2-phenyl-1H-indole** molecule consists of a planar indole ring system substituted with a methyl group at the 5-position and a phenyl group at the 2-position. The key

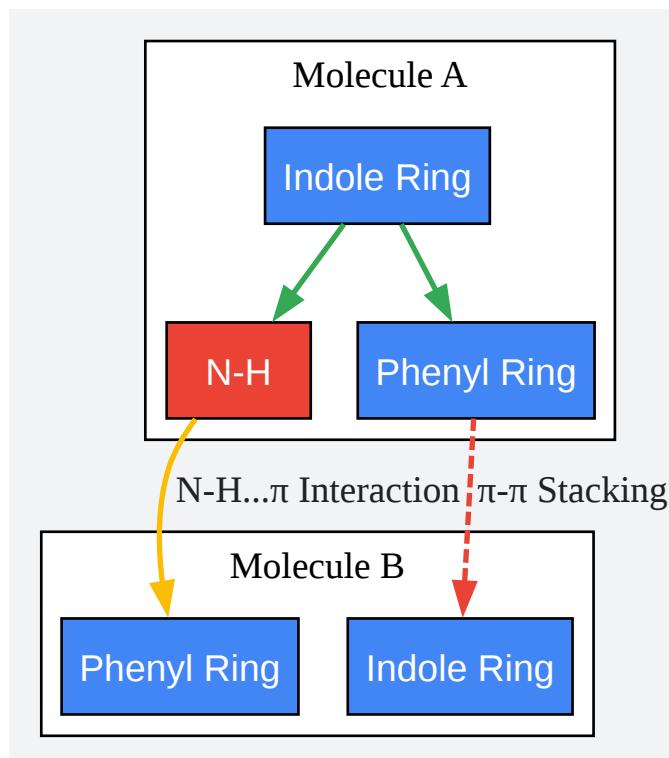
conformational variable is the torsion angle between the planes of the indole and phenyl rings. Due to steric hindrance between the ortho-protons of the phenyl ring and the hydrogen at the 3-position of the indole, a significant dihedral angle is expected, leading to a non-planar conformation.

Intermolecular Interactions

The crystal packing of **5-Methyl-2-phenyl-1H-indole** is anticipated to be dominated by a combination of hydrogen bonding and π -stacking interactions.

- N-H \cdots π Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. It is likely to form N-H \cdots π interactions with the electron-rich π -system of the phenyl or indole rings of neighboring molecules.
- C-H \cdots π Interactions: Aromatic and methyl C-H groups can act as weak hydrogen bond donors, forming C-H \cdots π interactions with adjacent aromatic rings.
- π - π Stacking: The planar indole and phenyl rings are expected to engage in π - π stacking interactions, which are a significant cohesive force in the crystals of aromatic compounds. These can occur in either a parallel-displaced or a T-shaped arrangement.

In the absence of strong hydrogen bond acceptors in the molecule itself, the formation of N-H \cdots N or N-H \cdots O hydrogen bonds, common in many indole derivatives, would not be the primary packing motif unless a solvate is formed with a hydrogen-bond-accepting solvent.



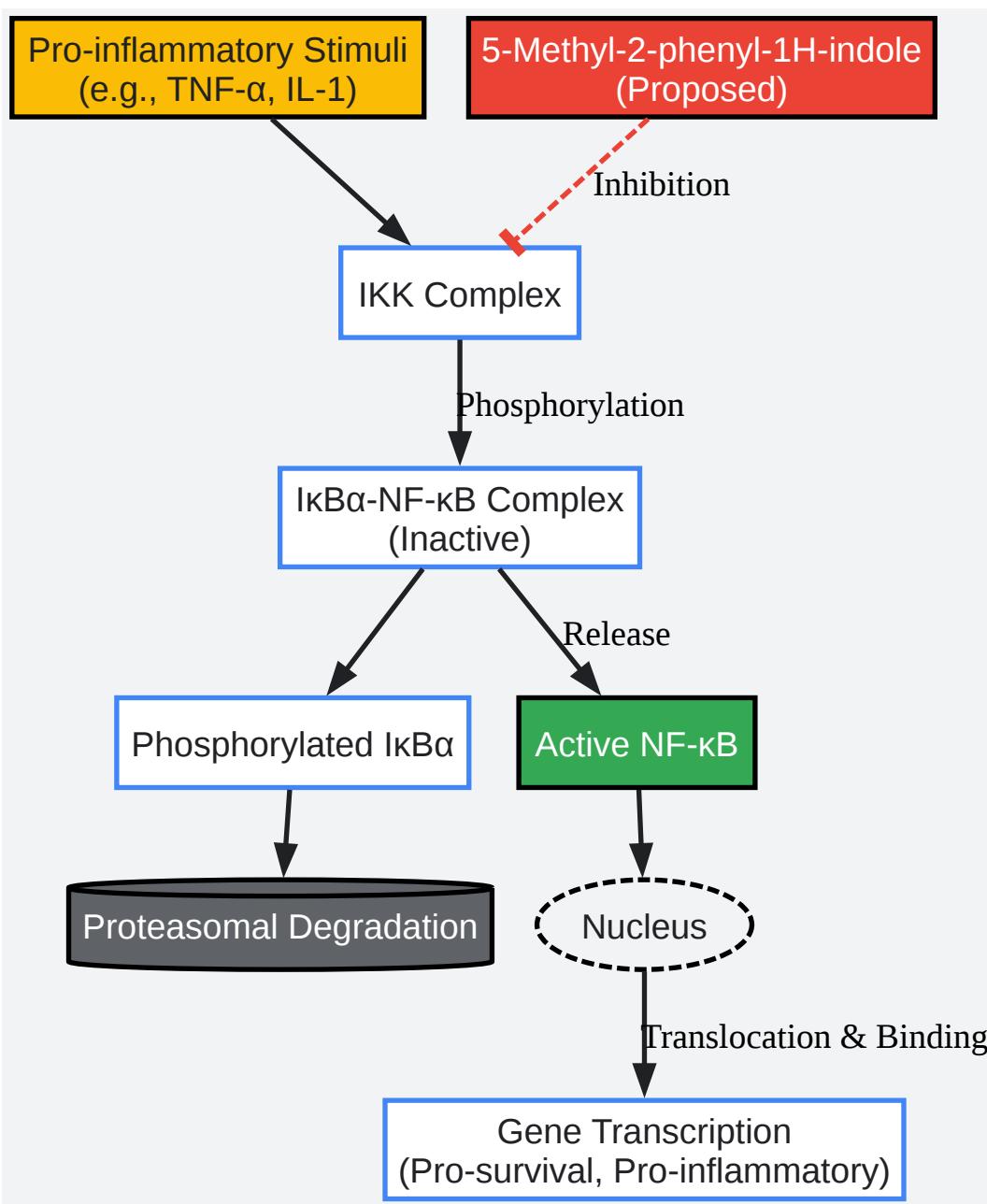
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Figure 2: Predicted intermolecular interactions.

Biological Activity and Signaling Pathways

Derivatives of **5-Methyl-2-phenyl-1H-indole** have shown promise as anticancer agents.[1][3] One of the potential mechanisms of action for the anticancer activity of related 2-phenylindole compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] In many cancer types, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Inhibition of this pathway can lead to apoptosis of cancer cells.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-survival genes.[9]



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Figure 3: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

5-Methyl-2-phenyl-1H-indole is a synthetically accessible compound with significant potential in drug discovery. While direct crystallographic data is currently lacking, a predictive analysis based on related structures suggests that its solid-state architecture is governed by a combination of N-H···π hydrogen bonds and π-π stacking interactions. A deeper understanding

of its crystal structure through experimental determination will be invaluable for the rational design of new derivatives with enhanced biological activity and optimized pharmaceutical properties. The potential for this class of compounds to modulate critical signaling pathways, such as NF- κ B, underscores the importance of continued research in this area.

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